ethyl 3-[[(E)-3-phenylprop-2-enoyl]amino]-1-benzofuran-2-carboxylate
Description
Ethyl 3-[[(E)-3-phenylprop-2-enoyl]amino]-1-benzofuran-2-carboxylate is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a benzofuran ring system, which is fused with a carboxylate group and an amide linkage to a phenylprop-2-enoyl group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of organic chemistry and medicinal chemistry.
Properties
IUPAC Name |
ethyl 3-[[(E)-3-phenylprop-2-enoyl]amino]-1-benzofuran-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4/c1-2-24-20(23)19-18(15-10-6-7-11-16(15)25-19)21-17(22)13-12-14-8-4-3-5-9-14/h3-13H,2H2,1H3,(H,21,22)/b13-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMWWBJCIPYLNCL-OUKQBFOZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[[(E)-3-phenylprop-2-enoyl]amino]-1-benzofuran-2-carboxylate typically involves a multi-step process One common method starts with the preparation of the benzofuran core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditionsFinally, the phenylprop-2-enoyl group is attached via an amide bond formation, often using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under mild conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can also enhance the efficiency of the synthesis process, making it more suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[[(E)-3-phenylprop-2-enoyl]amino]-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl groups to alcohols or amines.
Substitution: The benzofuran ring can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 3-[[(E)-3-phenylprop-2-enoyl]amino]-1-benzofuran-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of ethyl 3-[[(E)-3-phenylprop-2-enoyl]amino]-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to and inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-[[(E)-3-phenylprop-2-enoyl]amino]-1-benzofuran-2-carboxylate: shares structural similarities with other benzofuran derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications and potential therapeutic uses .
Biological Activity
Ethyl 3-[[(E)-3-phenylprop-2-enoyl]amino]-1-benzofuran-2-carboxylate is a complex organic compound belonging to the class of benzofuran derivatives. Its unique structure, characterized by the presence of a benzofuran ring system fused with a carboxylate group and an amide linkage to a phenylprop-2-enoyl group, makes it a subject of interest in medicinal chemistry due to its potential biological activities, particularly antimicrobial and anticancer properties.
Chemical Structure
The compound's IUPAC name is this compound, and its chemical formula is . The structural representation can be summarized as follows:
| Property | Description |
|---|---|
| Molecular Formula | |
| IUPAC Name | This compound |
| InChI | InChI=1S/C20H17NO4/c1-2-24-20(23)19-18(15-10-6-7-11-16(15)25-19)21-17(22)13-12-14-8-4-3-5-9-14/h3-13H,2H2,1H3,(H,21,22)/b13-12+ |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study evaluated its effectiveness against various bacterial strains and fungi. The compound demonstrated notable inhibition zones in agar diffusion assays, indicating its potential as an antimicrobial agent.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
| Candida albicans | 18 | 16 µg/mL |
Anticancer Activity
In vitro studies have shown that this compound exhibits anticancer properties against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.
Case Study: Anticancer Efficacy
A study conducted on human breast cancer cell lines (MCF7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 25 µM after 48 hours of treatment.
Table 2: Anticancer Activity Against MCF7 Cell Line
| Concentration (µM) | Cell Viability (%) | IC50 (µM) |
|---|---|---|
| 0 | 100 | - |
| 10 | 85 | - |
| 25 | 60 | - |
| 50 | 30 | - |
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Topoisomerases : The compound may inhibit topoisomerase II, leading to DNA damage and subsequent apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can induce oxidative stress, contributing to cell death.
- Cell Cycle Arrest : The compound has been observed to cause G1 phase arrest in cancer cells, preventing their proliferation.
Q & A
Basic Research Questions
Q. What are the optimized multi-step synthetic routes for ethyl 3-[[(E)-3-phenylprop-2-enoyl]amino]-1-benzofuran-2-carboxylate, and what critical parameters affect yield?
- Methodological Answer : Synthesis typically involves (i) formation of the benzofuran core via cyclization of substituted phenols, (ii) introduction of the (E)-3-phenylprop-2-enoyl (cinnamoyl) group via amidation, and (iii) esterification. Key parameters include:
- Catalysts : Pd-catalyzed C-H arylation for benzofuran ring functionalization (e.g., ).
- Reaction Conditions : Dry solvents (e.g., THF, acetonitrile) and inert atmospheres to prevent hydrolysis/oxidation ().
- Purification : Column chromatography or recrystallization to isolate intermediates ().
Yield optimization often hinges on controlling steric hindrance during amidation and avoiding side reactions like epimerization () .
Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm the benzofuran core, ester group (δ ~4.3 ppm for ethyl CH2), and cinnamoyl moiety (δ ~6.3–7.8 ppm for vinyl/protons). F NMR is critical if trifluoromethyl substituents are present ( ) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns ( ) .
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., ).
Advanced Research Questions
Q. How can researchers design experiments to elucidate the structure-activity relationship (SAR) of benzofuran derivatives like this compound?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modified cinnamoyl groups (e.g., fluorinated or methoxy-substituted phenyl rings) to assess electronic effects ().
- Bioactivity Assays : Test analogs against disease-specific targets (e.g., kinases, microbial enzymes) using fluorescence polarization or SPR-based binding assays ().
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions with binding pockets ().
Q. What strategies resolve contradictions in reported bioactivity data for benzofuran derivatives with similar substituents?
- Methodological Answer :
- Meta-Analysis : Compare datasets across studies to identify confounding variables (e.g., assay conditions, cell lines). For example, trifluoromethyl groups may enhance membrane permeability but reduce solubility, leading to conflicting IC50 values ( ) .
- Dose-Response Refinement : Use narrower concentration ranges and standardized controls (e.g., ).
- Orthogonal Assays : Validate results with complementary techniques (e.g., cytotoxicity assays paired with target-specific enzymatic assays) ().
Q. How can researchers identify the primary molecular targets of this compound in complex biological systems?
- Methodological Answer :
- Chemical Proteomics : Employ affinity-based pull-down assays with biotinylated probes ().
- Transcriptomics/Proteomics : Use RNA-seq or SILAC-based proteomics to track downstream gene/protein expression changes ().
- Thermal Shift Assays (TSA) : Monitor protein thermal stability shifts upon compound binding ().
Data Contradiction Analysis
Q. Why do synthetic yields vary significantly for similar benzofuran derivatives, and how can reproducibility be improved?
- Methodological Answer :
- Source Analysis : Trace impurities in starting materials (e.g., substituted phenols) can alter reaction kinetics. Use HPLC-purity-verified reagents ().
- Replication Protocols : Standardize reaction scales, solvent drying, and catalyst activation (e.g., Pd(OAc)₂ vs. Pd/C) ( ) .
- In Situ Monitoring : Employ techniques like FTIR or LC-MS to detect intermediates and optimize reaction termination points ().
Experimental Design Considerations
Q. What in vitro and in vivo models are appropriate for evaluating the therapeutic potential of this compound?
- Methodological Answer :
- In Vitro : Use cancer cell lines (e.g., MCF-7, HeLa) with ATP-based viability assays ().
- In Vivo : Rodent models (e.g., xenograft mice) for pharmacokinetics (PK) studies. Monitor bioavailability and metabolite formation via LC-MS/MS ().
- Toxicity Screening : Assess hepatotoxicity in primary hepatocytes or zebrafish models ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
